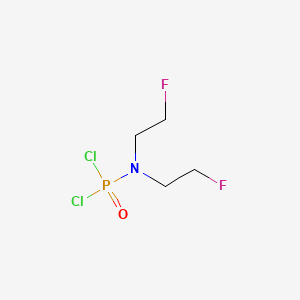

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)-

Description

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)-, is a phosphorylating agent characterized by a central phosphorus atom bonded to two 2-fluoroethyl groups and two chlorine atoms. These compounds are pivotal intermediates in pharmaceutical synthesis, notably for prodrugs like cyclophosphamide, which require bioactivation to release cytotoxic alkylating agents . The fluoroethyl variant is hypothesized to exhibit distinct reactivity and metabolic stability due to the electron-withdrawing fluorine substituents, though direct data are lacking in the current evidence.

Properties

CAS No. |

5001-30-9 |

|---|---|

Molecular Formula |

C4H8Cl2F2NOP |

Molecular Weight |

225.99 g/mol |

IUPAC Name |

N-dichlorophosphoryl-2-fluoro-N-(2-fluoroethyl)ethanamine |

InChI |

InChI=1S/C4H8Cl2F2NOP/c5-11(6,10)9(3-1-7)4-2-8/h1-4H2 |

InChI Key |

UPUKIMVAPLOYTP-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)N(CCF)P(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of phosphoramidic dichlorides typically involves the reaction of phosphorus oxychloride (POCl₃) or related phosphorus chlorides with amines bearing the desired alkyl substituents. For N,N-bis(2-fluoroethyl)phosphoramidic dichloride, the key step is the reaction of phosphorus oxychloride with N,N-bis(2-fluoroethyl)amine or its hydrochloride salt. The reaction replaces chlorine atoms on phosphorus with the amine substituents, forming the phosphoramidic dichloride.

Reagents and Conditions

- Phosphorus Oxychloride (POCl₃): Acts as the phosphorus source, providing the phosphorus center and chlorine atoms.

- N,N-bis(2-fluoroethyl)amine Hydrochloride: The amine source, typically used as the hydrochloride salt to improve handling and stability.

- Auxiliary Base (e.g., Triethylamine): Used to bind released hydrochloric acid during the reaction, controlling reaction speed and preventing side reactions.

- Solvents: Inert aprotic organic solvents such as chloroform, dichloromethane, tetrahydrofuran, or dioxane are preferred. Solvents must be anhydrous (water content <0.01%) to prevent hydrolysis.

- Temperature Control: Low temperatures (−15 to 10 °C) are maintained during reagent addition to control reaction kinetics and avoid decomposition.

- Reaction Vessel: Hermetically sealed reactors with controlled stirring and reagent addition by pumps to maintain aseptic and controlled conditions.

Stepwise Procedure (Adapted from Related Phosphoramidic Dichloride Syntheses)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve phosphorus oxychloride and N,N-bis(2-fluoroethyl)amine hydrochloride in anhydrous inert solvent | Temperature: −15 to −10 °C | Slight molar excess of amine hydrochloride relative to POCl₃ |

| 2 | Slowly add a solution of auxiliary base (triethylamine) to bind released HCl | Temperature maintained at −7 to −3 °C | Controls cyclisation and substitution reaction rates |

| 3 | Stir reaction mixture at 15 to 20 °C for 5 to 25 hours | Temperature: 15 to 20 °C | Ensures complete conversion of substrates |

| 4 | Add remaining auxiliary base dropwise while increasing temperature gradually to 20–40 °C | Temperature ramp: 20 to 40 °C | Drives reaction to completion |

| 5 | Post-reaction work-up: washing with diluted HCl, water, potassium bicarbonate solution, and brine | Temperature: 0–4 °C | Removes impurities and residual reagents |

| 6 | Dry organic phase over drying agents (e.g., magnesium sulfate, sodium carbonate) and filter | Room temperature | Prepares for purification |

| 7 | Purify product by recrystallization from suitable solvents | Temperature: 0 °C | Yields high-purity phosphoramidic dichloride |

Key Reaction Features

- The auxiliary base (triethylamine) plays a triple role: controlling reaction speed, binding released HCl, and facilitating amine release from its hydrochloride salt.

- The reaction is sensitive to moisture; strict anhydrous conditions are mandatory.

- Use of inert aprotic solvents minimizes side reactions and improves yield.

- Low temperature control prevents thermal and hydrolytic decomposition of intermediates.

- The entire process can be conducted in a single reaction vessel, reducing contamination risk and improving safety.

Data Table: Typical Reaction Parameters and Yields

| Parameter | Value/Range | Comments |

|---|---|---|

| Molar ratio (amine hydrochloride : POCl₃) | 1.05 : 1 | Slight excess of amine salt |

| Auxiliary base (triethylamine) | 2.0 – 2.3 mol per mol HCl released | Added in portions during reaction |

| Solvent | Chloroform or dichloromethane | Anhydrous (<0.01% water) |

| Initial reaction temperature | −15 to −10 °C | Controls initial addition |

| Stirring temperature | 15 to 20 °C | Ensures substrate conversion |

| Final reaction temperature | 20 to 40 °C | Drives completion |

| Reaction time | 5 to 25 hours | Depends on scale and stirring |

| Purification method | Recrystallization | From water/ethanol mixture |

| Typical yield | High (up to 85–90%) | Dependent on strict control of conditions |

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized to form phosphoramidic acid derivatives or reduced to form phosphine derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoramidic acid and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.

Major Products Formed

Substitution Reactions: The major products are substituted phosphoramidic dichloride derivatives.

Oxidation Reactions: The major products are phosphoramidic acid derivatives.

Reduction Reactions: The major products are phosphine derivatives.

Hydrolysis: The major products are phosphoramidic acid and hydrochloric acid.

Scientific Research Applications

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- has several applications in scientific research, including:

Biology: The compound is studied for its potential use in modifying biomolecules such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- involves the interaction of its reactive chlorine atoms with nucleophiles. The compound can form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Phosphoramidic Dichlorides

Structural and Functional Variations

Phosphoramidic dichlorides vary based on their N-alkyl/aryl substituents, which influence their physicochemical properties and applications. Key analogs include:

Key Research Findings

Substituent Impact on Bioactivity: Chloroethyl groups in N,N-bis(2-chloroethyl)phosphoramidic dichloride enhance antitumor efficacy compared to non-halogenated analogs. Fluorinated variants (hypothetical) may resist metabolic deactivation, prolonging therapeutic effects . Diisopropyl derivatives exhibit reduced cytotoxicity, emphasizing the necessity of labile N-substituents for prodrug activation .

Synthetic Challenges :

Biological Activity

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Phosphoramidic dichloride, N,N-bis(2-fluoroethyl)- possesses the molecular formula CHClFNO and is characterized by the presence of phosphoramidic and dichloride functional groups. The structure can be visualized as follows:

- Chemical Structure :

The biological activity of phosphoramidic dichloride is primarily linked to its role as an inhibitor of cholinesterase enzymes. Cholinesterases are critical for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and other neural functions. Inhibition of these enzymes can lead to increased acetylcholine levels, resulting in enhanced neurotransmission.

Inhibition of Cholinesterase

Research indicates that phosphoramidic dichloride exhibits significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition potency is quantified using IC50 values:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 60.17 |

| Butyrylcholinesterase | 61.72 |

These values suggest that phosphoramidic dichloride is a moderate inhibitor compared to established cholinesterase inhibitors like physostigmine .

Case Studies

- Neurotoxic Effects : In a study assessing the neurotoxic effects of various compounds, phosphoramidic dichloride was shown to induce behavioral changes in animal models similar to those observed with other cholinesterase inhibitors. This included diminished motor activity and impaired learning tasks .

- Comparative Analysis : A comparative study highlighted that while phosphoramidic dichloride has moderate inhibitory activity, its structural analogs exhibited varying degrees of selectivity towards AChE and BChE. This variability underscores the importance of chemical structure in determining biological activity .

Synthesis and Evaluation

The synthesis of phosphoramidic dichloride has been explored in various studies, focusing on optimizing yield and purity for biological testing. The compound's synthesis typically involves chlorination reactions followed by nucleophilic substitution with fluorinated ethyl groups.

Toxicological Studies

Toxicological evaluations have indicated that exposure to phosphoramidic dichloride can lead to acute toxicity symptoms consistent with cholinergic overstimulation. These findings are critical for understanding the safety profile of the compound in potential therapeutic applications .

Q & A

Q. What in vitro/in vivo models are appropriate for evaluating its environmental persistence and ecotoxicology?

- Methodological Answer : OECD guidelines (e.g., Test 301 for ready biodegradability) assess environmental fate. Daphnia magna or zebrafish embryo assays (OECD 202/236) screen aquatic toxicity. Soil microcosm studies track degradation half-lives under varied conditions (pH, microbial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.